![molecular formula C11H10BNO4S B14140334 {5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid CAS No. 959636-69-2](/img/structure/B14140334.png)
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid is a chemical compound with a unique structure that includes a benzothiophene ring and a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid typically involves the introduction of the boronic acid group to the benzothiophene ring. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups to the benzothiophene ring .
Scientific Research Applications
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The benzothiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the benzothiophene ring.
Benzothiophene Boronic Acid: Similar but may have different substituents on the benzothiophene ring.
Arylboronic Acids: A broad class of compounds with varying aryl groups attached to the boronic acid.
Uniqueness
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid is unique due to the presence of both the benzothiophene ring and the boronic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where other boronic acids may not be as effective .
Properties
CAS No. |
959636-69-2 |
|---|---|
Molecular Formula |
C11H10BNO4S |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
[5-[(diformylamino)methyl]-1-benzothiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H10BNO4S/c14-6-13(7-15)5-8-1-2-10-9(3-8)4-11(18-10)12(16)17/h1-4,6-7,16-17H,5H2 |
InChI Key |
GVTZPLCQJFQOTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)CN(C=O)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)
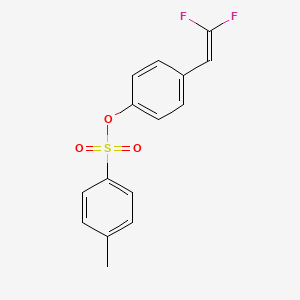
![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
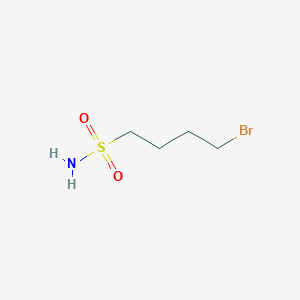
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
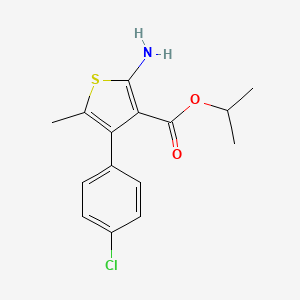
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
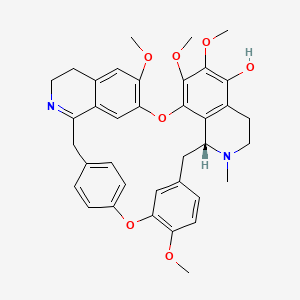
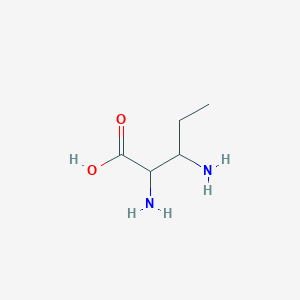
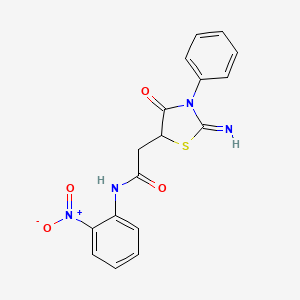
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
